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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-indazol-6-amine

Cat. No.: B104803

An In-depth Technical Guide to 1,3-Dimethyl-1H-
indazol-6-amine
Abstract

This technical guide provides a comprehensive overview of the chemical classification,
ontology, and physicochemical properties of 1,3-Dimethyl-1H-indazol-6-amine (CAS No:
221681-92-1). It details the compound's structural hierarchy and its significant role as a key
intermediate and known impurity in the synthesis of the multi-kinase inhibitor, Pazopanib.[1]
This document includes tabulated physicochemical data, a detailed experimental protocol for
its synthesis, and visual diagrams generated using Graphviz to illustrate its chemical
classification and synthetic lineage. This guide is intended for researchers and professionals in
the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Classification and Ontology

1,3-Dimethyl-1H-indazol-6-amine is a heterocyclic aromatic amine.[2] Its core structure is the
bicyclic indazole system, which consists of a benzene ring fused to a pyrazole ring. The
molecule is specifically substituted with two methyl groups at the N1 and C3 positions and an
amine group at the C6 position.

Ontologically, this compound is primarily recognized in two contexts:
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e Pharmaceutical Intermediate: It serves as a building block or reagent in the synthesis of
more complex molecules, such as glycinamide derivatives.[1]

e Process Impurity: It is a known impurity generated during the synthesis of Pazopanib, an oral
angiogenesis inhibitor.[1] Its presence and synthesis are therefore of significant interest in

the process development and quality control of Pazopanib.

The following diagram illustrates the hierarchical classification of 1,3-Dimethyl-1H-indazol-6-

amine.
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Caption: Hierarchical chemical classification of 1,3-Dimethyl-1H-indazol-6-amine.

Physicochemical Properties
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The fundamental chemical and physical properties of 1,3-Dimethyl-1H-indazol-6-amine are

summarized below. These properties are crucial for its handling, characterization, and

application in synthetic chemistry.

Property Value Source
PubChem|[3], Capot
CAS Number 221681-92-1 _
Chemical[4]
PubChem|[3], Capot
Molecular Formula CoH11Ns _
Chemical[4]
] PubChem|[3], Capot
Molecular Weight 161.20 g/mol )
Chemical[4]
IUPAC Name 1,3-dimethylindazol-6-amine PubChem|[3]
VGABHBLCCIOEOZ-
InChlKey PubChem|[3]

UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)N)
C

LGC Standards|[5]

Appearance

Crystalline Solid
(Orthorhombic)

ResearchGate[6]

Storage Temperature

-20°C

United States Biological[1]

Role in Pharmaceutical Synthesis

The primary context for 1,3-Dimethyl-1H-indazol-6-amine in drug development is its role as a
synthetic precursor and impurity in the manufacturing of Pazopanib. The typical synthetic route
involves the reduction of its nitro-precursor, 1,3-Dimethyl-6-nitro-1H-indazole.

The diagram below illustrates the synthetic relationship between the precursor, the amine
intermediate, and the final active pharmaceutical ingredient (API), Pazopanib.
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Caption: Synthetic pathway showing the role of 1,3-Dimethyl-1H-indazol-6-amine.

Biological Activity Context

While specific quantitative bioactivity data for 1,3-Dimethyl-1H-indazol-6-amine is not
extensively reported in public literature, the parent indazole scaffold is recognized as a
"privileged scaffold" in medicinal chemistry.[7] Derivatives of indazole exhibit a wide range of
pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects.[7]
The interest in this specific amine is primarily driven by its role in the synthesis of Pazopanib, a
potent multi-targeted tyrosine kinase inhibitor that targets VEGFR and PDGFR.[1]

Experimental Protocols
Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

The synthesis of the title compound is typically achieved through the reduction of the
corresponding nitro-indazole precursor. The following is a representative experimental protocol
adapted from literature descriptions of similar transformations.[6]

Objective: To synthesize 1,3-Dimethyl-1H-indazol-6-amine from 1,3-Dimethyl-6-nitro-1H-
indazole.

Materials:
e 1,3-Dimethyl-6-nitro-1H-indazole (Starting Material)[3]

e Reducing agent (e.g., Tin(ll) chloride dihydrate (SnClz-2H20) or catalytic hydrogenation with
Pd/C)

e Solvent (e.g., Ethanol, Ethyl acetate)
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e Acid (e.g., Concentrated Hydrochloric Acid, if using SnClz)

e Base (e.g., Sodium hydroxide or Sodium bicarbonate solution for neutralization)
« Silica gel for column chromatography

Procedure (Example using SnClz Reduction):

o Dissolution: Dissolve 1,3-Dimethyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as
ethanol in a round-bottom flask.

» Addition of Reducing Agent: Add Tin(ll) chloride dihydrate (approx. 5 eq) to the solution.

» Acidification & Reflux: Carefully add concentrated hydrochloric acid and heat the mixture to
reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by
adding a saturated aqueous solution of sodium bicarbonate or a solution of sodium
hydroxide until the pH is basic.

o Extraction: Extract the agueous mixture multiple times with an organic solvent such as ethyl
acetate.

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and concentrate the solvent under reduced pressure to obtain the crude product.

« Purification: Purify the crude 1,3-Dimethyl-1H-indazol-6-amine by silica gel column
chromatography to yield the final product.[6]

o Characterization: Confirm the structure and purity of the final compound using techniques
such as NMR spectroscopy, Mass Spectrometry, and HPLC. The molecular skeleton is noted
to be almost planar.[6][9]

Safety and Handling

According to its GHS classification, 1,3-Dimethyl-1H-indazol-6-amine is considered
hazardous.[3]
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment
(gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory
when handling this compound.

Conclusion

1,3-Dimethyl-1H-indazol-6-amine is a structurally important substituted indazole with a
defined role in pharmaceutical manufacturing. Its classification as a heterocyclic aromatic
amine and its ontological significance as a key intermediate and process impurity in the
synthesis of Pazopanib underscore its relevance to medicinal and process chemists. The
information provided in this guide, including its physicochemical properties and a detailed
synthetic protocol, serves as a valuable technical resource for professionals engaged in
research and development within the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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